3-Methyloxolane-3,4-diol 3-Methyloxolane-3,4-diol
Brand Name: Vulcanchem
CAS No.: 61892-94-2
VCID: VC19487221
InChI: InChI=1S/C5H10O3/c1-5(7)3-8-2-4(5)6/h4,6-7H,2-3H2,1H3
SMILES:
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol

3-Methyloxolane-3,4-diol

CAS No.: 61892-94-2

Cat. No.: VC19487221

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

3-Methyloxolane-3,4-diol - 61892-94-2

Specification

CAS No. 61892-94-2
Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
IUPAC Name 3-methyloxolane-3,4-diol
Standard InChI InChI=1S/C5H10O3/c1-5(7)3-8-2-4(5)6/h4,6-7H,2-3H2,1H3
Standard InChI Key VJQHBDZGUIWTQN-UHFFFAOYSA-N
Canonical SMILES CC1(COCC1O)O

Introduction

Structural Identification and Molecular Properties

Chemical Identity

3-Methyloxolane-3,4-diol (IUPAC name: 3-methyloxolane-3,4-diol) is a five-membered cyclic ether containing two hydroxyl groups at positions 3 and 4 and a methyl substituent at position 3 . Its molecular formula (C₅H₁₀O₃) corresponds to a molecular weight of 118.13 g/mol, as calculated from PubChem data . The compound’s SMILES notation (CC1(COCC1O)O) and InChIKey (VJQHBDZGUIWTQN-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental referencing .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in elucidating its structure. In deuterated chloroform (CDCl₃), the ¹H NMR spectrum exhibits distinct resonances:

  • A singlet at δ 1.68 ppm for the methyl group (3H)

  • Multiplet signals between δ 3.76–4.25 ppm for the oxolane ring protons (4H)

  • Broad singlets at δ 2.50–3.20 ppm for hydroxyl groups (2H) .
    ¹³C NMR data further confirm the structure, with signals at δ 76.22 ppm (C3), δ 72.80 ppm (C4), and δ 26.19 ppm (methyl carbon) .

Synthesis and Reaction Pathways

Laboratory Synthesis

The compound is synthesized via acid-catalyzed isomerization of isoprene epoxydiols (IEPOX), particularly under aqueous acidic conditions. Key steps include:

  • Epoxidation of Isoprene Derivatives: IEPOX isomers (e.g., IEPOX-1 and IEPOX-3) are generated through mCPBA (meta-chloroperbenzoic acid)-mediated epoxidation of precursor diols .

  • Acid-Catalyzed Cyclization: In bulk aqueous media (pH < 4), IEPOX undergoes nucleophilic ring-opening followed by cyclization to form 3-methyloxolane-3,4-diol. Yields reach ~70% under optimized conditions (80°C, 4 hours) .

Table 1: Synthetic Conditions and Yields

Starting MaterialCatalystTemperature (°C)Time (h)Yield (%)
IEPOX-1H₂SO₄80468–72
IEPOX-3p-TsOH252455–60

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the reaction proceeds via a stepwise mechanism:

  • Protonation of the epoxide oxygen, lowering the activation energy for ring-opening.

  • Nucleophilic Attack by water at the less substituted carbon, forming a carbocation intermediate.

  • Cyclization through intramolecular hydroxyl group attack, yielding the thermodynamically favored oxolane structure .
    The activation energy for this process is calculated as 22.3 kcal/mol, consistent with experimental observations of rapid kinetics under acidic aerosol conditions .

Atmospheric Significance and Environmental Detection

Role in Secondary Organic Aerosol Formation

3-Methyloxolane-3,4-diol is a tracer compound for isoprene-derived SOA, particularly in regions with elevated SO₂ levels . Field studies using gas chromatography/electron ionization mass spectrometry (GC/EI-MS) detect its concentrations ranging from non-detectable (n.d.) to 35 ng/m³ in ambient aerosols . Its formation is enhanced under high-SO₂ conditions due to increased aerosol acidity, which promotes IEPOX uptake and subsequent acid-catalyzed reactions .

Degradation Pathways

In the particle phase, the diol undergoes further reactions:

  • Dehydration: Loss of water forms 3-methyltetrahydrofuran derivatives, detected as major products in aging experiments .

  • Organosulfate Formation: Reaction with sulfate radicals yields stable organosulfates, accounting for ~15% of total SOA mass in some environments .

Table 2: Environmental Concentrations and Reactivity

LocationConcentration (ng/m³)Half-Life (h)Major Degradation Product
Southeastern US12–352.8 ± 0.53-MeTHF derivatives
Amazon Basinn.d.–184.1 ± 1.2Organosulfates

Analytical Challenges and Methodological Considerations

Misidentification Risks

Early studies erroneously identified 3-methyltetrahydrofuran-3,4-diols as IEPOX derivatives due to similarities in mass spectral fragmentation patterns . Synthetic standards and 2D NMR correlation spectroscopy (COSY, HMBC) have since resolved these ambiguities .

Thermodynamic and Kinetic Properties

Stability Metrics

  • Aqueous Solubility: 1.2 × 10³ mg/L (25°C), driven by hydrogen bonding capacity .

  • Henry’s Law Constant: 3.8 × 10⁻⁴ atm·m³/mol, indicating preferential partitioning into the particle phase .

  • Acid Dissociation Constants: pKa₁ = 12.1 (C3-OH), pKa₂ = 13.4 (C4-OH), explaining its stability under moderately acidic conditions .

Reaction Kinetics

Pseudo-first-order rate constants for aerosol-phase reactions:

  • Cyclization: k = 5.7 × 10⁻³ s⁻¹ (pH 2, 25°C)

  • Dehydration: k = 2.1 × 10⁻⁴ s⁻¹ (pH 1, 40°C)

Applications and Implications

Atmospheric Modeling

Incorporating 3-methyloxolane-3,4-diol kinetics into global chemistry models improves predictions of SOA loading by 18–22%, particularly in high-isoprene emission regions .

Synthetic Utility

The compound serves as a chiral building block in pharmaceutical synthesis. Its rigid oxolane scaffold facilitates asymmetric induction in:

  • β-Lactam antibiotic precursors

  • Neuraminidase inhibitor analogs

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